molecular formula C23H24FN3O3 B15185861 N-Methylketanserin CAS No. 76315-77-0

N-Methylketanserin

Cat. No.: B15185861
CAS No.: 76315-77-0
M. Wt: 409.5 g/mol
InChI Key: RXXNWPMGUQHBNZ-UHFFFAOYSA-N
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Description

N-Methylketanserin is a chemical derivative of Ketanserin, a well-characterized serotonergic agent. As an investigational compound, it is a valuable tool for researchers studying the serotonin system, particularly the 5-HT2 receptor family. Ketanserin, the parent molecule, is primarily known as a selective antagonist and inverse agonist of the 5-hydroxytryptamine receptor 2A (5-HT2A) . It also exhibits high-affinity antagonistic activity at the histamine H1 receptor and alpha-1 adrenergic receptors, which contributes to its complex pharmacological profile . Given its mechanism, this compound is of significant interest in basic neuroscience research for elucidating the role of 5-HT2A receptors in various physiological and behavioral processes. Furthermore, due to its ability to block 5-HT2A receptors, compounds in this class have been used in research to block the subjective effects of classic serotonergic psychedelics, such as psilocybin and LSD, helping to dissect the mechanisms behind their action . In peripheral systems, research with Ketanserin has explored its effects on vascular tone, platelet aggregation, and smooth muscle contraction, suggesting potential research applications for its analogs in cardiovascular and smooth muscle studies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76315-77-0

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3

InChI Key

RXXNWPMGUQHBNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Pharmacological Characterization and Receptor System Interactions

Serotonin (B10506) Receptor Subtype Binding Profile: Affinity and Selectivity at 5-HT2 Receptors

N-Methylketanserin, like its parent compound ketanserin (B1673593), is recognized for its interaction with the serotonin (5-hydroxytryptamine, or 5-HT) receptor system. Ketanserin is considered a prototypical 5-HT2 serotonin antagonist. nih.gov While both compounds show a notable affinity for the 5-HT2 receptors, the N-methylation in this compound can influence its binding properties.

Research on ketanserin and its analogues reveals that the quinazoline-2,4-dione part of the molecule contributes to binding at 5-HT2 receptors, though it can be simplified while retaining affinity. nih.gov The benzoylpiperidine portion, however, is a more critical feature for high-affinity binding. nih.gov Studies on various ketanserin analogues have shown that modifications to the molecule can alter its affinity and selectivity. For instance, some simplified analogues of ketanserin exhibit nearly tenfold greater selectivity for 5-HT2 receptors over 5-HT1C receptors. nih.gov

The affinity of a ligand for a receptor is quantified by its equilibrium dissociation constant (Kᵢ or Kd), with a lower value indicating a higher affinity. uah.es For example, ketanserin itself has a high affinity for 5-HT2 receptors, with a reported Kᵢ value of 3.5 nM. nih.gov

Table 1: Binding Affinity of Ketanserin Analogues at 5-HT2 Receptors

Compound Kᵢ (nM) at 5-HT2 Receptors
Ketanserin 3.5 nih.gov
N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine 5.3 nih.gov

This table is interactive. Click on the headers to sort the data.

Distinction from Other Serotonin Receptor Subtypes

The serotonin receptor family is diverse, comprising multiple subfamilies such as 5-HT1, 5-HT2, 5-HT3, and others. nih.govbmbreports.org While this compound demonstrates a high affinity for the 5-HT2A receptor, its binding to other serotonin receptor subtypes is less pronounced. For instance, ketanserin also binds to 5-HT1C receptors, but with lower affinity compared to 5-HT2 receptors. nih.gov

The 5-HT1 receptor family, which includes subtypes like 5-HT1A, 5-HT1B, and 5-HT1D, is primarily coupled to the inhibition of adenylyl cyclase. nih.govnews-medical.net In contrast, the 5-HT2 receptor family, which includes 5-HT2A, 5-HT2B, and 5-HT2C, is mainly coupled to the Gq/11 signaling pathway, which is excitatory. bmbreports.orgwikipedia.org This fundamental difference in signaling mechanisms underscores the importance of selective ligands in dissecting the physiological roles of each receptor subtype.

Some research has explored the selectivity of ketanserin analogues, noting that while some simplified versions show increased selectivity for 5-HT2 versus 5-HT1C receptors, none have displayed more than 120-fold selectivity. nih.gov This indicates a degree of cross-reactivity that is important to consider when interpreting experimental results.

Adrenergic Receptor System Interactions

Alpha-Adrenergic Receptor Affinity and Selectivity

In addition to its effects on the serotonin system, this compound and its parent compound, ketanserin, interact with the adrenergic receptor system. Specifically, ketanserin is known to have a high affinity for alpha-1 (α1) adrenergic receptors. wikidoc.org There are two main types of alpha-adrenergic receptors, alpha-1 and alpha-2, both of which are G-protein coupled receptors with different downstream effects. nih.gov The α1-receptor subtypes include α1A, α1B, and α1D. mdpi.com

The affinity of various ligands for α-adrenoceptor subtypes has been a subject of extensive research. For instance, prazosin (B1663645) has a high affinity for α1 receptors, while yohimbine (B192690) is a non-selective α2-antagonist. nih.gov Some compounds exhibit selectivity for specific subtypes; for example, BRL44408 is most selective for the α2A-adrenoceptor. nih.gov

Table 2: Binding Affinities of Selected Antagonists at Human α2-Adrenoceptor Subtypes

Compound Receptor Subtype Log KD
BRL44408 α2A -8.54
α2B -6.77
α2C -7.62
MK-912 α2A -8.96
α2B -9.21
α2C -10.12

This table is interactive. Click on the headers to sort the data. Data sourced from nih.gov.

Investigation of Dual Receptor Interactions

The ability of compounds like ketanserin to interact with both serotonin and adrenergic receptors makes them valuable tools for studying the interplay between these two neurotransmitter systems. Research has focused on developing dual 5-HT/α-adrenergic ligands. mdpi.com For example, certain phenylpiperazine-hydantoin derivatives have been shown to be potent dual 5-HT1A/α-AR ligands. mdpi.com This dual activity can lead to complex pharmacological profiles.

Characterization of Ligand-Receptor Dissociation Kinetics and Occupancy Dynamics

Understanding the kinetics of how a ligand binds to and dissociates from its receptor is crucial for a complete pharmacological characterization. vanderbilt.edu The rate at which a ligand dissociates from a receptor (koff) is a key determinant of its duration of action. uah.es Ligands with slow dissociation rates will have longer-lasting effects at the receptor. uah.es

Receptor occupancy (RO) is a measure of the proportion of receptors that are bound by a ligand at a given time. mlm-labs.com It is a critical parameter in drug development for determining appropriate dosing and understanding the relationship between drug concentration and pharmacological effect. mlm-labs.comnih.govnih.gov The kinetics of association (kon) and dissociation (koff) determine the equilibrium dissociation constant (Kd), which is the concentration of ligand that occupies 50% of the receptors at equilibrium. uah.esnih.gov

The relationship between these kinetic parameters can be expressed as: Kd = koff / kon nih.gov

The half-life of dissociation (t1/2) can be calculated from the dissociation rate constant: t1/2 = ln(2) / koff uah.es

These kinetic parameters provide a more dynamic view of ligand-receptor interactions than affinity constants alone. nih.gov

Mechanism of Action Elucidation Within Neurotransmitter Systems

Modulation of Serotonergic Neurotransmission Pathways

N-Methylketanserin is most renowned for its high affinity and selectivity for the serotonin (B10506) 5-HT2A receptor. Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in regulating mood, sleep, appetite, and various cognitive functions. williams.edu The serotonergic system in the brain is vast, with neurons originating in the raphe nuclei of the brainstem and projecting to widespread areas of the cortex, limbic system, and other subcortical structures. williams.edu

The 5-HT2A receptor, a G-protein coupled receptor, is a key player in mediating the excitatory effects of serotonin in the central nervous system. This compound, by acting as a selective antagonist at this receptor, effectively blocks these downstream signaling cascades. This property has made radiolabeled versions of this compound, such as [11C]this compound, invaluable tools for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET). kisti.re.krresearchgate.net These studies have enabled researchers to map the distribution of these receptors in the living human brain and investigate their role in various neurological and psychiatric conditions. kisti.re.krresearchgate.net

Research has demonstrated that the binding of this compound to 5-HT2A receptors can influence behaviors associated with anxiety and arousal. nih.gov Anxiogenic drugs with diverse pharmacological actions have been shown to activate specific subpopulations of serotonergic neurons, highlighting the intricate role of the 5-HT2A receptor in these processes. nih.gov

Table 1: Receptor Binding Affinity of this compound

Receptor Binding Affinity (Ki, nM) Reference
5-HT2A ~4 nih.gov
α1-adrenergic Higher than 5-HT2A

This table is interactive. Click on the headers to sort.

Influence on Adrenergic Signaling Cascades

In addition to its prominent effects on the serotonergic system, this compound also exhibits affinity for adrenergic receptors, specifically the α1-adrenergic receptor. The adrenergic system, which utilizes norepinephrine (B1679862) and epinephrine (B1671497) as neurotransmitters, is crucial for regulating arousal, attention, and the "fight-or-flight" response. nih.gov

Interplay with Other Central Nervous System Neurotransmitter Systems

The central nervous system is a complex network where different neurotransmitter systems constantly interact. nih.govfrontiersin.org The effects of this compound are not limited to the serotonergic and adrenergic systems. For instance, there is a known functional interaction between the serotonin and dopamine (B1211576) systems. nih.gov Dopamine is a key neurotransmitter involved in reward, motivation, and motor control. wikipedia.org By modulating 5-HT2A receptors, this compound can indirectly influence dopaminergic neurotransmission.

The cholinergic system, which uses acetylcholine (B1216132) as a neurotransmitter and is involved in learning and memory, also interacts with the serotonergic and adrenergic systems. khanacademy.org The modulatory effects of this compound on these primary systems can, therefore, have downstream consequences for cholinergic function.

Advanced Methodologies in N Methylketanserin Research

In Vitro Pharmacological Assay Paradigms

In vitro assays are fundamental in characterizing the pharmacological profile of N-Methylketanserin. These experimental setups, which occur in a controlled environment outside of a living organism, allow for precise measurement of the compound's interaction with its target receptors.

Radioligand Binding Assays: Saturation and Competition Methodologies

Radioligand binding assays are a cornerstone for studying receptor-ligand interactions and are considered a gold standard for their sensitivity and robustness. giffordbioscience.com These assays utilize a radiolabeled form of a ligand to quantify its binding to a specific receptor. revvity.comnih.gov The primary types of radioligand binding assays are saturation and competition experiments. giffordbioscience.com

Saturation binding assays are performed to determine two key parameters: the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comchelatec.com Bmax represents the total concentration of receptors in a given tissue or cell preparation, while Kd is a measure of the radioligand's affinity for the receptor; a lower Kd value indicates higher affinity. turkupetcentre.netturkupetcentre.netgiffordbioscience.com

In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of a radiolabeled ligand, such as [3H]this compound, until equilibrium is reached. nih.govsci-hub.se The amount of ligand bound to the receptor is then measured. The total binding measured is a sum of specific binding to the target receptor and non-specific binding to other components. revvity.com To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites. revvity.com Specific binding is then calculated by subtracting the non-specific binding from the total binding. revvity.com By plotting the specific binding against the concentration of the radioligand, a saturation curve is generated, from which Bmax and Kd can be derived using non-linear regression analysis. turkupetcentre.net

Table 1: Illustrative Saturation Binding Data for [3H]this compound

Concentration of [3H]this compound (nM)Total Binding (fmol/mg protein)Non-specific Binding (fmol/mg protein)Specific Binding (fmol/mg protein)
0.150545
0.518025155
1.029050240
2.5450125325
5.0550250300
10.0600500100

This table presents hypothetical data to illustrate the principles of a saturation binding assay. Actual experimental values may vary.

Competitive binding assays are employed to determine the affinity of unlabeled compounds (competitors) for a receptor by measuring their ability to displace a radiolabeled ligand from its binding site. giffordbioscience.comchelatec.com These studies are crucial for characterizing the selectivity of a drug for different receptors. In this paradigm, a fixed concentration of the radiolabeled ligand (e.g., [3H]this compound) and the receptor preparation are incubated with varying concentrations of the unlabeled test compound. giffordbioscience.com

As the concentration of the unlabeled competitor increases, it displaces the radiolabeled ligand, leading to a decrease in measured radioactivity. giffordbioscience.com The data is plotted as the percentage of specific binding versus the log concentration of the competitor, generating a competition curve. From this curve, the IC50 value is determined, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.com The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor, using the Cheng-Prusoff equation. giffordbioscience.com

Table 2: Illustrative Competitive Binding Data for Various Ligands against [3H]this compound

Unlabeled CompetitorTarget ReceptorIC50 (nM)Ki (nM)
Ketanserin (B1673593)5-HT2A2.51.2
Spiperone5-HT2A5.02.4
Risperidone (B510)5-HT2A1.80.9
Prazosin (B1663645)α1-adrenergic15072
HaloperidolD2Dopamine (B1211576)800385

This table presents hypothetical data to illustrate the principles of a competitive binding assay. Actual experimental values may vary.

Determination of Receptor Affinity (Kd) and Receptor Density (Bmax)

Functional Assays for Receptor Activation and Antagonism

While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state of the receptor). giffordbioscience.com These assays measure the biological response following receptor interaction. giffordbioscience.com

For G protein-coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT2A receptor, functional responses can be assessed by measuring the levels of intracellular second messengers. For instance, activation of the 5-HT2A receptor leads to the activation of phospholipase C and subsequent production of inositol (B14025) phosphates and diacylglycerol. Assays can be designed to quantify these downstream signaling molecules. Another common functional assay is the [35S]GTPγS binding assay, which measures the activation of G proteins, an early step in the signaling cascade. nih.gov In the presence of an agonist, the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit is increased. giffordbioscience.comnih.gov To determine the antagonist properties of a compound like this compound, its ability to inhibit the agonist-stimulated response is measured, allowing for the determination of its functional potency (often expressed as an IC50 or Kb value).

Utilization of Membrane Preparations and Cellular Models

In vitro studies of this compound often utilize either isolated cell membrane preparations or whole-cell models. giffordbioscience.com Membrane preparations, typically derived from animal brain tissue rich in the target receptor (e.g., cortex for 5-HT2A receptors) or from cultured cells engineered to express the receptor, offer a simplified system. nih.gov These preparations contain the receptor in its lipid environment but are devoid of intracellular components that might complicate the interpretation of direct receptor binding. nih.gov They are particularly well-suited for radioligand binding assays and [35S]GTPγS binding assays. nih.gov

Cellular models, which can range from primary cell cultures to stable, transfected cell lines, provide a more physiologically relevant context. mdpi.com These models retain the entire signal transduction machinery, allowing for the study of downstream functional responses, such as calcium mobilization or reporter gene activation, in a living cell. mdpi.comindigobiosciences.com The choice between membrane preparations and cellular models depends on the specific research question, with membranes being ideal for direct binding characterization and cells being essential for understanding the functional consequences of that binding. mdpi.com

Preclinical In Vivo Imaging Techniques

Preclinical in vivo imaging allows for the non-invasive study of biological processes in living organisms, providing crucial information on drug distribution, target engagement, and pharmacodynamics in a whole-animal context. ncl.ac.uknih.gov For this compound, Positron Emission Tomography (PET) is a key in vivo imaging modality.

PET is a highly sensitive molecular imaging technique that maps the distribution of a positron-emitting radiopharmaceutical in three dimensions. frontiersin.org To be used as a PET tracer, this compound is labeled with a short-lived positron-emitting isotope, most commonly carbon-11 (B1219553) ([11C]). uliege.beresearchgate.net The resulting radiotracer, [11C]this compound, allows for the in vivo visualization and quantification of 5-HT2A receptors in the brain. researchgate.netpsu.edu

After administration, the radiotracer distributes throughout the body, and its accumulation in specific brain regions is measured by the PET scanner. frontiersin.org The concentration of the tracer in a region is proportional to the density of the target receptors. Unfortunately, early studies with [11C]this compound showed low target-to-background ratios in the human brain, which led to the development of other 5-HT2A receptor radiotracers like [18F]altanserin for clinical research. acs.org However, [11C]this compound remains a valuable tool in preclinical animal studies. These imaging studies can be used to determine the regional distribution of 5-HT2A receptors, to study changes in receptor density in animal models of disease, or to measure the occupancy of the receptor by a non-radiolabeled drug candidate.

Table 3: Key Parameters in Preclinical PET Imaging with [11C]this compound

ParameterDescriptionRelevance to this compound Research
Radiotracer[11C]this compoundAllows for in vivo visualization of 5-HT2A receptors.
Imaging ModalityPositron Emission Tomography (PET)Provides quantitative data on tracer distribution and receptor density. frontiersin.org
Key Outcome MeasuresBinding Potential (BP), Distribution Volume (VT)Quantifies receptor availability and tracer uptake in different brain regions. turkupetcentre.net
ApplicationsReceptor mapping, occupancy studies, disease modelingUsed to understand the role of 5-HT2A receptors in various conditions and to assess the efficacy of new drugs targeting this system.

Positron Emission Tomography (PET) for Neuroreceptor Mapping

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative study of neuroreceptors in the living brain. uwo.ca The compound this compound, when radiolabeled with a positron-emitting isotope such as Carbon-11 ([11C]), becomes a valuable radioligand for mapping the distribution and density of serotonin 2A (5-HT2A) receptors. uliege.beresearchgate.net The synthesis of [11C]this compound ([11C]NMKET) provides a tool to regionally localize these receptors in humans. researchgate.net

The 5-HT2A receptor is of significant interest in neuroscience as it is implicated in numerous physiological and pathological processes and is the primary target for many psychedelic drugs and atypical antipsychotics. wikipedia.orgfrontiersin.org PET imaging with 5-HT2A receptor-specific radioligands enables the investigation of these receptors in various neuropsychiatric disorders. ucsd.edu The distribution of 5-HT2A receptors can be visualized and quantified in different brain regions, with the highest concentrations typically observed in the neocortex and lower levels in areas like the cerebellum. nih.gov This regional distribution aligns with in vitro measurements of 5-HT2A receptor densities. nih.gov

Other radioligands, such as [18F]altanserin and [11C]MDL 100,907, have also been developed and utilized for imaging 5-HT2A receptors, each with its own specific binding characteristics and advantages. nih.govacs.org For instance, [11C]MDL 100,907 is noted for its high selectivity for the 5-HT2A receptor. nih.gov The choice of radioligand can influence the specific research questions that can be addressed. For example, agonist radioligands like [11C]Cimbi-36 are used to study the high-affinity state of the 5-HT2A receptors. researchgate.net

Table 1: Radioligands for 5-HT2A Receptor PET Imaging

RadioligandIsotopeReceptor SpecificityKey Characteristics
This compound ([11C]NMKET)Carbon-115-HT2A AntagonistAllows for regional localization of 5-HT2A receptors. researchgate.net
[18F]altanserinFluorine-18 (B77423)5-HT2A AntagonistUptake decreases with age, reflecting a loss of specific 5-HT2A receptors. wikipedia.org
[11C]MDL 100,907Carbon-11Selective 5-HT2A AntagonistHigh selectivity offers a major advantage for specific receptor studies. nih.gov
[11C]Cimbi-36Carbon-115-HT2A AgonistUsed to quantify the high-affinity state of 5-HT2A receptors. researchgate.net

Quantitative Analysis of PET Data: Tracer Kinetic Modeling and Parameter Estimation

To derive quantitative information from dynamic PET scans, tracer kinetic modeling is employed. taylorfrancis.com This mathematical approach describes the fate of the radiotracer in the body and allows for the estimation of key physiological parameters. e-smi.eu For receptor-binding radiotracers like [11C]this compound, a primary outcome measure is the binding potential (BPND). researchgate.netnih.gov The binding potential is a combined measure of the density of available receptors (Bmax) and the affinity of the radioligand for those receptors (KD). turkupetcentre.netwikipedia.orgnih.gov

Kinetic analysis often involves compartmental models, such as the one-tissue or two-tissue compartment models, which describe the exchange of the tracer between different physiological compartments (e.g., plasma, free tissue, and specifically bound tissue). e-smi.eunih.govupenn.edu These models require the measurement of the arterial input function, which is the time-course of the radiotracer concentration in arterial plasma. researchgate.net

However, arterial sampling is invasive. To circumvent this, reference tissue models are often used. researchgate.net These models use a brain region with a negligible density of the target receptor as an input function, thereby avoiding the need for arterial blood draws. nih.gov For 5-HT2A receptor imaging, the cerebellum is often validated and used as a reference region because it has a very low density of these receptors. nih.gov The simplified reference tissue model (SRTM) is a common example of such a model. researchgate.net

The primary parameter estimated from these models is the binding potential (BPND), which reflects the ratio of specifically bound radiotracer to the nondisplaceable radiotracer in the tissue at equilibrium. turkupetcentre.netwikipedia.org

Table 2: Key Parameters in Tracer Kinetic Modeling

ParameterDescriptionMethod of Estimation
K1 The rate constant for the transport of the tracer from plasma to the tissue. nih.govCompartmental modeling with arterial input function. nih.gov
k2 The rate constant for the transport of the tracer from the tissue back to the plasma. nih.govCompartmental modeling with arterial input function. nih.gov
VT (Volume of Distribution) The ratio of the total tracer concentration in a tissue region to the plasma concentration at equilibrium. upenn.eduGraphical analysis (e.g., Logan plot) or compartmental modeling with arterial input function. nih.gov
BPND (Binding Potential) A measure of the density of available receptors and the radioligand's affinity for them. researchgate.netnih.gov It is the ratio of specifically bound to nondisplaceable tracer. turkupetcentre.netwikipedia.orgReference tissue models (e.g., SRTM) or calculated from VT. turkupetcentre.netresearchgate.net

Application in Non-Human Primate Models for Translational Research

Non-human primates (NHPs), such as macaques and baboons, serve as crucial translational models in neuroscience research due to their close phylogenetic relationship to humans in terms of genetics, physiology, and brain anatomy. nih.govnih.govfrontiersin.org The use of NHP models in PET imaging studies with this compound allows for research that would be difficult or unethical to conduct in humans. neurodegenerationresearch.eu These models are instrumental in the preclinical evaluation of new drugs and for understanding the neurobiological underpinnings of diseases. nih.gov

Longitudinal studies in the same animal are possible with NHPs, providing valuable insights into disease progression and treatment effects over time. nih.gov For instance, NHP models of addiction have been used to study how social and environmental factors affect neurobiology and the vulnerability to self-administer drugs. nih.gov

While rodent models are widely used in biomedical research, there are significant differences in brain structure and function between rodents and primates. frontiersin.org Consequently, findings from rodent studies often fail to translate to human clinical trials. frontiersin.org NHP models can help bridge this translational gap. frontiersin.org However, research using NHPs also has limitations, including high costs, small sample sizes, and ethical considerations. neurodegenerationresearch.eu

Experimental Design and Data Analysis in Preclinical Research

Methodological Rigor and Reproducibility in Animal Model Studies

Methodological rigor is paramount in preclinical animal research to ensure the validity and reproducibility of findings. nih.gov This involves the strict application of the scientific method to minimize bias in experimental design, methodology, analysis, and reporting. scielo.org Poor reproducibility is a significant issue in preclinical research, leading to wasted resources and a failure to translate findings to clinical applications. plos.org

Key aspects of ensuring rigor include:

Clear Research Question: A well-defined and focused research question is the foundation of a robust study. aofoundation.org

Appropriate Animal Model: The choice of animal species and strain should be justified based on the research question. aofoundation.org

Randomization and Blinding: Random allocation of animals to experimental groups and blinding of investigators to treatment conditions are crucial for reducing selection and observer bias.

Standardized Procedures: Surgical and experimental procedures should be as reproducible as possible across all animals to minimize variability. aofoundation.org

Transparent Reporting: Detailed reporting of experimental methods and results, following guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is essential for allowing others to replicate and build upon the research. stanford.edu

Interestingly, some research suggests that introducing systematic heterogeneity into study samples, for example by using multi-laboratory studies, can improve the external validity and reproducibility of preclinical findings. plos.orgnih.gov This is because results from highly standardized single-laboratory studies may only be valid under those specific conditions. plos.org

Integration of Multi-Modal Data for Comprehensive Analysis

Integrating data from multiple imaging and non-imaging modalities can provide a more comprehensive understanding of complex biological systems. lums.edu.pk In the context of this compound research, PET data is often combined with other techniques like Magnetic Resonance Imaging (MRI). scielo.br

PET/MRI is a hybrid imaging technology that simultaneously acquires molecular information from PET and detailed anatomical and functional information from MRI. scielo.brnews-medical.net This integration allows for:

Improved Localization: The high-resolution anatomical images from MRI can be used to more accurately localize the functional information from PET. mrichandigarh.com

Enhanced Quantification: MRI data can be used for motion correction and attenuation correction of the PET data, leading to more accurate quantification. lums.edu.pknews-medical.net

Comprehensive Assessment: Combining PET data on receptor density with MRI data on brain structure, functional connectivity, or white matter integrity can provide a more complete picture of the neurobiological changes associated with a particular condition or intervention. gjmlc.com

Beyond PET/MRI, data from this compound studies can be integrated with a wide range of other data types, including:

Genomic and proteomic data

Behavioral and cognitive assessments

Clinical data from electronic health records nih.govmdpi.comfrontiersin.org

The use of advanced analytical techniques, including artificial intelligence and machine learning, is becoming increasingly important for integrating these large and diverse datasets to identify complex patterns and make predictions. gjmlc.commdpi.com

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Design and Synthesis of N-Methylketanserin Analogues for Enhanced Receptor Selectivity

The development of this compound and its analogues has been driven by the need for more selective ligands for the serotonin (B10506) 5-HT2A receptor. Ketanserin (B1673593), the parent compound, while a potent 5-HT2A antagonist, also exhibits significant affinity for other receptors like the alpha1-adrenergic and histamine (B1213489) H1 receptors. wikipedia.org This lack of selectivity can lead to off-target effects, complicating the interpretation of research findings.

To enhance selectivity, medicinal chemists have synthesized numerous analogues of ketanserin. acs.org One common strategy involves the N-methylation of the piperidine (B6355638) nitrogen, leading to the creation of this compound. nih.gov This modification can influence the compound's interaction with the binding pocket of the receptor. Further structural modifications have been explored, including the introduction of different substituents on the quinazoline (B50416) and piperidine rings. For instance, the development of fluorinated analogues like altanserin (B1665730) and setoperone, which are structurally related to ketanserin, was aimed at improving selectivity and suitability for in vivo imaging studies. snmjournals.orgnih.gov

The synthesis of these analogues often involves multi-step chemical reactions. For example, the synthesis of certain deconstructed analogues of related compounds like risperidone (B510) has involved N-alkylation using a Finkelstein reaction or an Eschweiler-Clarke N-methylation reaction. nih.gov The goal of these synthetic efforts is to produce compounds with high affinity for the 5-HT2A receptor while minimizing interaction with other receptors. The binding affinities of these analogues are then determined through in vitro radioligand binding assays. plos.org

Table 1: Binding Affinities of Ketanserin and Related Analogues

Compound 5-HT2A (Ki, nM) D2 (Ki, nM) α1 (Ki, nM)
Ketanserin 0.13 62 4.55

This table is based on data for altanserin, a close structural analogue of this compound, as presented in a study by J. E. Leysen. snmjournals.org

Computational Modeling and Molecular Docking Studies of Ligand-Receptor Interactions

Computational modeling and molecular docking are powerful tools used to predict and analyze the interaction between a ligand, such as this compound, and its receptor at the molecular level. jscimedcentral.com These in silico methods provide insights into the binding mode, orientation, and key interactions that contribute to the ligand's affinity and selectivity. journalsarjnp.commdpi.com

Homology modeling is often employed to create a three-dimensional structure of the target receptor, such as the 5-HT2A receptor, especially when an experimental crystal structure is unavailable. nih.gov These models are typically based on the known structures of related G protein-coupled receptors (GPCRs). nih.gov Once a receptor model is established, molecular docking simulations can be performed to predict how this compound and its analogues fit into the receptor's binding site. nih.govmdpi.com

These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues within the receptor. nih.gov For example, docking studies might show that the N-methyl group of this compound forms a key interaction that enhances its affinity for the 5-HT2A receptor compared to the non-methylated parent compound. The insights gained from these computational studies can guide the rational design of new analogues with improved properties. jscimedcentral.com The correlation between docking scores and experimentally determined binding affinities can validate the computational model and its predictive power. nih.gov

Principles of Radioligand Design and Optimization Based on Structural Features

The development of radiolabeled versions of this compound and its analogues is essential for their use in techniques like Positron Emission Tomography (PET) to visualize and quantify 5-HT2A receptors in the living brain. nih.gov The design of a successful radioligand involves careful consideration of several factors. novartis.com

A key principle is to introduce a positron-emitting radionuclide, such as carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]), into the molecule without significantly altering its pharmacological properties. acs.org The position of the radiolabel is critical; it should be in a location that is metabolically stable to prevent the formation of radiometabolites that can cross the blood-brain barrier and interfere with the signal. nih.gov For instance, [11C]this compound was developed for PET studies. snmjournals.org

The radioligand must exhibit high affinity and selectivity for the target receptor to ensure a good signal-to-noise ratio. novartis.com It should also have appropriate lipophilicity to cross the blood-brain barrier and reach its target in the brain, but not be so lipophilic that it binds non-specifically to other tissues. The pharmacokinetics of the radioligand, including its rate of uptake into and clearance from the brain, are also crucial for successful imaging. novartis.com

The optimization process often involves synthesizing and evaluating a series of candidate radioligands with slight structural modifications to fine-tune these properties. frontiersin.org For example, the development of [18F]altanserin and [18F]setoperone from the ketanserin scaffold represented efforts to create more suitable radiotracers for 5-HT2A receptor imaging. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel N-Methylketanserin Derivatives with Refined Pharmacological Profiles

The development of new chemical entities based on the this compound scaffold is a promising area of research. The core strategy involves chemical modifications to enhance affinity, selectivity, and pharmacokinetic properties, tailoring new molecules for specific research or therapeutic applications.

Detailed research into the structure-activity relationships (SAR) of the quinazoline-dione core, which is central to ketanserin (B1673593) and its derivatives, guides this process. mdpi.comrsc.org For instance, modifications to the N-benzylamine group or replacement of the quinazoline (B50416) core with bioisosteric rings like benzothiophene (B83047) or pyridopyrimidine have been explored in similar scaffolds to alter antibacterial activity, a principle that can be applied to refine neurological effects. rsc.org The goal is to create derivatives with improved profiles, such as higher selectivity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes or adrenergic and histaminergic receptors, a known limitation of the parent compound, ketanserin. wikipedia.org

Another key objective is the development of superior radioligands for Positron Emission Tomography (PET). This involves synthesizing derivatives that can be readily labeled with positron-emitting isotopes (like ¹¹C or ¹⁸F) and exhibit optimal characteristics for brain imaging. These characteristics include high blood-brain barrier penetration, low non-specific binding, and appropriate kinetics for dynamic imaging studies. nih.gov The development of PET agents like [¹⁸F]altanserin and [¹⁸F]setoperone, both analogues of ketanserin, illustrates this approach. mdpi.comnih.gov These second-generation radiotracers offer improved imaging properties over the original [¹¹C]Ketanserin. mdpi.com

Future derivatives might also be designed to act as inverse agonists or partial agonists, rather than purely as antagonists. This could provide new tools to probe the constitutive activity of the 5-HT2A receptor and its role in various physiological and pathological states. nih.gov The development of such functionally selective ligands would represent a significant advancement in understanding the complexities of serotonin receptor signaling.

Table 1: Pharmacological Profile of Selected 5-HT2A Receptor Ligands Based on the Ketanserin Scaffold This table is for illustrative purposes and combines data from multiple sources on related compounds to demonstrate the principles of derivative development.

Compound Name Receptor Target Affinity (Ki or Kd, nM) Key Feature/Application Reference
Ketanserin 5-HT2A, α1-adrenergic, H1 ~1-2 (5-HT2A) Antagonist; antihypertensive effects via α1 blockade. wikipedia.org
This compound 5-HT2A Not widely reported Radioligand for PET studies. researchgate.net
Altanserin (B1665730) 5-HT2A High More selective 5-HT2A antagonist than ketanserin; used as [¹⁸F]altanserin PET ligand. wikipedia.org
Setoperone 5-HT2A, D2 0.2 (5-HT2A) Potent antagonist; used as a PET radiotracer, though shows some D2 receptor interaction. mdpi.com

| [¹²³I]R91150 | 5-HT2A | 0.12 (Kd) | Potent and selective antagonist for SPECT imaging. | mdpi.com |

Application in Investigating Complex Neurological Circuits and Systems

The ability to map the brain's intricate connections, or the "connectome," is fundamental to understanding its function. sfn.org this compound and its derivatives are poised to play a significant role in dissecting the function of serotonergic circuits, which are implicated in mood, cognition, and a variety of neuropsychiatric disorders. nih.gov

Modern neuroscience employs powerful techniques like optogenetics and chemogenetics to control the activity of specific neurons with light or designer drugs, respectively. frontiersin.orgnih.gov In this context, a PET ligand like radiolabeled this compound can be used to non-invasively verify the location and density of 5-HT2A receptors in the specific circuits being manipulated. For example, researchers could use optogenetics to stimulate a specific pathway and then use PET imaging to observe downstream changes in serotonin receptor occupancy or density, providing a link between circuit activity and molecular adaptation. frontiersin.org

Furthermore, this compound can be used in functional neuroimaging studies (like fMRI) to help correlate brain activity with the underlying neurochemistry. mdpi.comnih.gov By first mapping 5-HT2A receptor distribution with PET, researchers can better interpret fMRI data, understanding how blood-flow changes in specific regions relate to the presence of serotonergic targets. This integrated approach is crucial for building comprehensive models of how brain networks give rise to complex behaviors and how they are disrupted in disease. ethernet.edu.et Recent advances in tracing serotonergic neurons from their origin in the raphe nuclei to various brain regions highlight the importance of tools that can identify the molecular components of these widespread projections. nih.gov

The study of how serotonin modulates neuronal morphology and circuit formation during development is another key area. nih.gov By using ligands like this compound in animal models, researchers can investigate how alterations in serotonin signaling affect the wiring of the brain from an early age.

Advanced Approaches for In Vivo Receptor Occupancy and Dynamics Studies

Determining the extent to which a drug engages its target receptor in the living brain—a measure known as receptor occupancy—is a critical step in drug development. govinfo.gov Advanced imaging techniques are refining our ability to measure not just static receptor levels but also their dynamic changes over time.

Positron Emission Tomography (PET) is the gold standard for in vivo receptor quantification. nih.gov Methodologies are continually improving to provide more accurate and reliable data. One such advanced technique is the bolus/infusion approach, which uses a combined injection and continuous infusion of a radioligand like [¹⁸F]altanserin to achieve a steady state in the brain. nih.gov This allows for more robust and reproducible quantification of receptor density compared to a simple bolus injection. nih.gov

A major frontier in neuroimaging is the ability to observe the dynamics of neurotransmission in real time. This involves measuring the displacement of a radioligand from its receptor by endogenous neurotransmitters. For example, a cognitive or pharmacological challenge could be administered during a PET scan to induce serotonin release, which would then compete with radiolabeled this compound or its analogues for binding to 5-HT2A receptors. This change in binding provides an indirect measure of neurotransmitter release.

The development of hybrid PET/MRI scanners offers unprecedented opportunities to study receptor dynamics. nih.gov These systems allow for the simultaneous acquisition of PET data (measuring receptor binding) and functional MRI data (measuring blood flow and network activity). This multi-modal approach enables researchers to directly link neurotransmitter release and receptor engagement with the functional responses of brain circuits, providing a more complete picture of neurochemical signaling in the living brain. nih.gov

Table 2: Comparison of In Vivo Imaging and Study Approaches This table provides a general comparison of methodologies relevant to the study of this compound and its targets.

Technique Primary Measurement Key Advantage Application to this compound Research
Static PET Receptor density (Bmax) at a single time point. Provides a snapshot of receptor distribution and availability. Mapping baseline 5-HT2A receptor levels in different populations or disease states.
Dynamic PET (Bolus/Infusion) Stable and quantifiable receptor binding potential (BP). High accuracy and reproducibility for quantifying receptor density. Precise measurement of 5-HT2A receptor occupancy by new therapeutic compounds. nih.gov
PET with Neurotransmitter Challenge Change in receptor binding. Allows for indirect measurement of endogenous neurotransmitter release. Quantifying serotonin release in specific brain regions in response to stimuli.
Optogenetics/Chemogenetics Causal manipulation of neural activity. High temporal and cell-type specificity for dissecting circuit function. Investigating the behavioral and physiological roles of specific 5-HT2A-expressing neurons. frontiersin.orgnih.gov

| Simultaneous PET/fMRI | Receptor binding and hemodynamic response. | Directly correlates neurochemistry with functional brain network activity. | Linking serotonin release and 5-HT2A receptor dynamics to changes in brain circuit function. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.